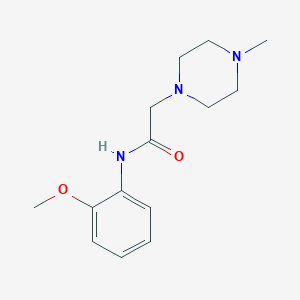![molecular formula C15H14N2O3S B5802253 3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5802253.png)
3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMA-1 and has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of FMA-1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and protein phosphatases. This inhibition can lead to a wide range of biochemical and physiological effects.
Biochemical and physiological effects:
FMA-1 has been found to have a wide range of biochemical and physiological effects. Some of the effects that have been observed include the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. FMA-1 has also been found to have neuroprotective effects and to improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
FMA-1 has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to the use of FMA-1 in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on FMA-1. One area of interest is the development of more specific inhibitors of tyrosine kinases and protein phosphatases. Another area of interest is the investigation of the potential use of FMA-1 in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of FMA-1 and its potential off-target effects.
Méthodes De Synthèse
The synthesis of FMA-1 involves the reaction of 2-amino-5-methylphenol with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-furylacrylamide to yield FMA-1. The synthesis of FMA-1 is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
FMA-1 has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields. Some of the areas where FMA-1 has been studied include cancer research, neuroscience, and cardiovascular research.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-4-6-13(18)12(9-10)16-15(21)17-14(19)7-5-11-3-2-8-20-11/h2-9,18H,1H3,(H2,16,17,19,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEQWYUTBAKVTL-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)





![1-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5802280.png)